molecular formula C13H15BF4N2O B2501551 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate CAS No. 56474-28-3

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate

Cat. No.: B2501551
CAS No.: 56474-28-3
M. Wt: 302.08
InChI Key: UJRJYBHLSYVEMM-UHFFFAOYSA-N
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Description

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate is a compound of interest in synthetic chemistry due to its unique structure and reactivity. This compound features a pyridinium core substituted with methyl and oxo groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate typically involves the reaction of 2,6-dimethyl-4-oxopyridine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-3-methylpyridinium tetrafluoroborate involves its ability to undergo nucleophilic substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used. For instance, in medicinal chemistry, the compound may interact with biological targets to exert antiviral or anticancer effects .

Properties

IUPAC Name

2,6-dimethyl-1-(3-methylpyridin-1-ium-1-yl)pyridin-4-one;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N2O.BF4/c1-10-5-4-6-14(9-10)15-11(2)7-13(16)8-12(15)3;2-1(3,4)5/h4-9H,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRJYBHLSYVEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=C[N+](=CC=C1)N2C(=CC(=O)C=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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